Levomoramide

Vue d'ensemble

Description

Levomoramide est l'isomère inactif de l'analgésique opioïde dextromoramide. Il a été inventé par le chimiste Paul Janssen en 1956. Contrairement au dextromoramide, qui est un analgésique puissant avec un fort potentiel d'abus, le this compound est pratiquement dépourvu d'activité .

Méthodes De Préparation

La synthèse du levomoramide implique la résolution de la moramide racémique en ses énantiomères. Le mélange racémique est séparé en ses formes actives et inactives, le this compound étant l'isomère inactif. La voie de synthèse implique généralement l'utilisation de techniques de résolution chirales pour séparer les énantiomères .

Analyse Des Réactions Chimiques

Levomoramide, étant un isomère inactif, ne subit pas de réactions chimiques significatives dans des conditions normales. Il peut être impliqué dans des réactions organiques typiques telles que l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les réactions de substitution utilisant des agents halogénants .

Applications de la recherche scientifique

This compound est principalement utilisé dans la recherche scientifique pour étudier les propriétés et le comportement des isomères opioïdes. Il sert de composé de référence pour comparer l'activité de son homologue actif, le dextromoramide. En chimie médicinale, il aide à comprendre la relation structure-activité des analgésiques opioïdes .

Mécanisme d'action

This compound ne présente pas d'activité pharmacologique significative. Contrairement au dextromoramide, qui agit sur les récepteurs opioïdes pour produire des effets analgésiques, le this compound n'a pas la configuration nécessaire pour interagir efficacement avec ces récepteurs. Par conséquent, il ne produit pas les mêmes effets que son isomère actif .

Applications De Recherche Scientifique

Chemical Properties and Structure

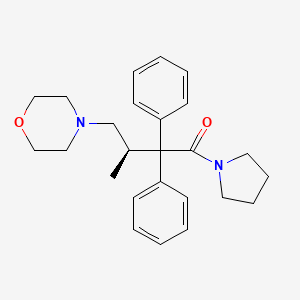

Levomoramide has the chemical formula with a molecular weight of approximately 392.52 g/mol. Its structure is characterized by a morpholino group, which contributes to its classification within the morphinan family of compounds.

Pharmacological Research

This compound has been studied for its interactions with opioid receptors, particularly in immunological contexts. Research indicates that while this compound does not exhibit significant analgesic activity, it may influence immune responses. A study highlighted its effects on normal human T lymphocytes, where it was shown to interact with various opioid peptides but did not significantly alter T cell activation compared to other compounds like methionine-enkephalin .

Regulatory Status

Despite being pharmacologically inactive, this compound is classified as a controlled substance under international drug regulations. This classification stems from its structural similarity to potent opioids, necessitating regulatory oversight to prevent misuse and ensure safety in pharmaceutical applications .

Case Studies and Clinical Insights

- Immunological Effects : In vitro studies have demonstrated that this compound does not modify T cell rosettes, suggesting limited direct immunomodulatory effects. However, it serves as a reference compound in studies exploring opioid receptor dynamics .

- Analgesic Research : Although primarily inactive, this compound's presence in studies assessing the efficacy of dextromoramide provides insights into the structure-activity relationship within opioid compounds. Its role as a control in experiments helps delineate the active components responsible for analgesia .

Mécanisme D'action

Levomoramide does not exhibit significant pharmacological activity. Unlike dextromoramide, which acts on opioid receptors to produce analgesic effects, this compound lacks the necessary configuration to interact effectively with these receptors. Therefore, it does not produce the same effects as its active isomer .

Comparaison Avec Des Composés Similaires

Levomoramide est similaire à d'autres isomères opioïdes tels que le dextromoramide et la racemoramide. Son caractère unique réside dans son inactivité. Alors que le dextromoramide est un analgésique puissant, le this compound ne présente pas d'activité significative. Cela le rend utile comme composé témoin dans les études de recherche .

Composés similaires:- Dextromoramide

- Racemoramide

Activité Biologique

Levomoramide, a compound closely related to the opioid analgesic dextromoramide, was synthesized by chemist Paul Janssen in 1956. It is recognized as the inactive isomer of dextromoramide, meaning it does not exhibit significant analgesic activity itself. Despite its lack of efficacy as an analgesic, this compound is classified under the UN Single Convention on Narcotic Drugs , indicating its potential for abuse and regulatory control.

This compound has the chemical formula and a molecular weight of approximately 392.52 g/mol. Its structural characteristics are essential for understanding its interaction with biological systems, although they do not confer any notable pharmacological effects.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 392.52 g/mol |

| Isomer Type | Inactive |

Analgesic Activity

Research indicates that the analgesic properties associated with compounds in the morphinan class primarily reside in their active isomers. For instance, dextromoramide's analgesic effects are attributed to its (+) isomer, while this compound lacks significant analgesic activity. Studies have shown that one of the optical isomers in similar compounds can be approximately twice as active as the racemic mixture, while its counterpart may exhibit negligible activity .

Pharmacodynamics and Pharmacokinetics

This compound's pharmacodynamic profile is limited due to its inactivity. However, understanding its pharmacokinetics can provide insights into how it behaves in biological systems:

- Absorption : this compound's absorption characteristics are not well-documented due to its inactive status.

- Distribution : As a narcotic, it may still interact with opioid receptors but does not activate them.

- Metabolism and Excretion : The metabolic pathways for this compound are likely similar to those of other opioids, involving hepatic metabolism and renal excretion.

Case Studies and Research Findings

Although specific case studies focusing exclusively on this compound are scarce, related research provides context for its classification and regulatory status:

- Regulatory Status : this compound is scheduled under narcotic regulations due to its structural similarity to active opioids. This classification reflects concerns over potential misuse despite its inactivity .

- Comparative Studies : In studies comparing various opioids, this compound has been used as a control compound to highlight the efficacy of active isomers like dextromoramide .

- Pharmacological Profiles : Research using molecular docking techniques has explored how this compound interacts at a molecular level with opioid receptors, reinforcing its classification as an inactive compound .

Propriétés

IUPAC Name |

(3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUNXTSAACVKJS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016989 | |

| Record name | Levomoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-11-5 | |

| Record name | 1-[(3R)-3-Methyl-4-(4-morpholinyl)-1-oxo-2,2-diphenylbutyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomoramide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levomoramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M86YFN15D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.